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Compound of Interest

Compound Name: (S)-Ru(OAc)2(H8-BINAP)

Cat. No.: B049239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding in
Ruthenium(ll) complexes featuring the H8-BINAP ligand, with a particular focus on the well-
characterized diacetate complex, Ru(OAc)z(Hs-BINAP). These complexes are of significant
interest due to their high efficiency and enantioselectivity in asymmetric hydrogenation
reactions, a critical process in the synthesis of chiral pharmaceuticals and other fine chemicals.

Core Structural Features and Bonding

The coordination geometry of Ru(ll) in Hs-BINAP complexes is typically octahedral. The
ruthenium center is chelated by the bidentate Hs-BINAP phosphine ligand and coordinated by
two ancillary ligands, which are commonly acetate groups in the widely used catalyst,
Ru(OAc)2(Hs-BINAP).

The Hs-BINAP ligand, a partially hydrogenated derivative of BINAP (2,2'-
bis(diphenylphosphino)-1,1'-binaphthyl), plays a crucial role in establishing the chiral
environment around the ruthenium atom. The C2 axial chirality of the binaphthyl backbone,
coupled with the steric bulk of the diphenylphosphino groups, creates a well-defined chiral
pocket that dictates the stereochemical outcome of catalytic reactions.

Key Bonding Parameters:
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X-ray crystallographic studies of (S)-Ru(OAc)z(Hs-BINAP) have provided valuable insights into
its solid-state structure.[1] The key structural feature is the distorted octahedral coordination
around the ruthenium atom.

Parameter Value

Coordination Geometry Octahedral

Ru-P Bond Length 2.28-2.31 A[1]

Ligand Description

Hs-BINAP Bidentate phosphine
Acetate (OAc) Monodentate carboxylate

Note: A complete table of bond lengths and angles would require access to the full
crystallographic information file (CIF) from the original publication, which is not publicly
available in the immediate search results.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the
structure and purity of Ru(Hs-BINAP) complexes in solution.
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Chemical Shift Coupling

Nucleus Multiplicity Assignment
(ppm) Constant (J)
Phosphorus
sip ~52.1 Doublet ~28 Hz atoms of the Hs-

BINAP ligand[1]

Aromatic protons
H 7.2-7.6 Multiplet - (phenyl groups of
Hs-BINAP)[1]

Methylene
protons

H 2.5-3.0 Multiplet - (octahydro-
binaphthyl
backbone)[1]

Elemental Analysis:

For CasH4604P2RuU:

e Calculated: C, 62.1%; H, 5.3%; P, 7.1%][1]
« Found: C, 61.8%; H, 5.4%; P, 7.0%[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of Ru(Hs-
BINAP) complexes. The following are generalized procedures based on common synthetic
routes for related Ru-BINAP complexes.

Synthesis of Ru(OAc)z(Hs-BINAP)

A common method for the synthesis of Ru(OAc)z(Hs-BINAP) involves the reaction of a suitable
ruthenium precursor with the Hs-BINAP ligand in the presence of an acetate source.

Materials:

e [Ru(p-cymene)Clz]2
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(S)- or (R)-Hs-BINAP

Sodium Acetate (NaOACc)

Toluene

Ethanol

Procedure:

A mixture of [Ru(p-cymene)Clz]z and the corresponding enantiomer of Hs-BINAP are
dissolved in toluene under an inert atmosphere (e.g., argon or nitrogen).

The solution is heated to reflux for a specified period, typically several hours, to form the
intermediate complex [RuClz(Hs-BINAP)(p-cymene)].

After cooling, the solvent is removed under reduced pressure.

The resulting solid is then dissolved in a suitable solvent such as ethanol, and a solution of
sodium acetate in ethanol is added.

The reaction mixture is heated to reflux to facilitate the exchange of the chloride ligands for
acetate ligands.

Upon completion of the reaction, the mixture is cooled, and the product is isolated by
filtration or crystallization.

The solid product is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and
dried under vacuum.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

31p NMR: A sample of the complex is dissolved in a deuterated solvent (e.g., CDCI3) in an
NMR tube under an inert atmosphere. The 31P{*H} NMR spectrum is acquired on a standard
NMR spectrometer.
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e 'H NMR: The *H NMR spectrum is acquired from the same sample to confirm the presence
of the aromatic and aliphatic protons of the ligands.

X-ray Crystallography:

Single crystals of the Ru(Hs-BINAP) complex suitable for X-ray diffraction are grown,
typically by slow evaporation of a saturated solution or by vapor diffusion.

e Asuitable crystal is mounted on a goniometer head.

o X-ray diffraction data is collected at a low temperature (e.g., 100 K) using a diffractometer
equipped with a suitable X-ray source (e.g., Mo Ka radiation).

e The collected data is processed, and the crystal structure is solved and refined using
appropriate software packages.

Visualizations
Coordination Environment of Ru(Hs-BINAP)
Complexes dot

/I Center node Ru [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Ligand nodes P1 [label="P", fillcolor="#FBBCO05", fontcolor="#202124"]; P2 [label="P",
fillcolor="#FBBCO05", fontcolor="#202124"]; O1 [label="0", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; O2 [label="0", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3
[label="0", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="0", fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Ligand structure nodes H8BINAP [label="H8-BINAP Backbone", shape=box, style=rounded,
fillcolor="#F1F3F4", fontcolor="#202124"]; Acl [label="Acetate 1", shape=box, style=rounded,
fillcolor="#F1F3F4", fontcolor="#202124"]; Ac2 [label="Acetate 2", shape=box, style=rounded,
fillcolor="#F1F3F4", fontcolor="#202124"];

/ Edges Ru -> P1; Ru -> P2; Ru -> O1; Ru -> O3;

P1 -> H8BINAP [style=dashed]; P2 -> HBBINAP [style=dashed]; O1 -> Acl [style=dashed]; O2
-> Acl [style=dashed]; O3 -> Ac2 [style=dashed]; O4 -> Ac2 [style=dashed];
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{rank=same; P1; P2; O1; O3;} }

Caption: Workflow for Ru(H8-BINAP) synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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